2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole
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Overview
Description
2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methylsulfonyl group, and a phenylsulfonyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylboronic acid with a suitable oxazole precursor under Suzuki coupling conditions. This reaction often requires a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, amines, and substituted oxazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects in conditions related to oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-5-(methylsulfonyl)oxazole
- 2-(4-Methoxyphenyl)-4-(phenylsulfonyl)oxazole
- 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenyl)oxazole
Uniqueness
2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-(phenylsulfonyl)oxazole is unique due to the presence of both methylsulfonyl and phenylsulfonyl groups on the oxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-methylsulfonyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S2/c1-23-13-10-8-12(9-11-13)15-18-16(17(24-15)25(2,19)20)26(21,22)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMBCQSJQAJTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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